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molecular formula C15H10O2S B8337780 5-Phenyl-3-(2-thienylmethylene)-2-furanone

5-Phenyl-3-(2-thienylmethylene)-2-furanone

Cat. No. B8337780
M. Wt: 254.31 g/mol
InChI Key: DHSHIGJDJUERHQ-UHFFFAOYSA-N
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Patent
US04808599

Procedure details

Thiophene-2-carboxaldehyde (27.4 cc), 3-benzoylpropionic acid (44.5 g), acetic anhydride (71 cc) and fused potassium acetate (20.5 g) are heated overnight at 80° C. The mixture is cooled to 40° C., chloroform is added and then poured onto crushed ice. Extraction is carried out with chloroform, the organic phase is washed with a decinormal sodium hydroxide solution, it is dried over magnesium sulfate and evaporated under reduced pressure. The residue is stirred for 45 minutes in 40°-60° petroleum spirit, filtered and dried. 5-Phenyl-3-(2-thienylmethylene)-2-furanone (45.3 g), m.p. 141° C., is thereby isolated.
Quantity
27.4 mL
Type
reactant
Reaction Step One
Quantity
44.5 g
Type
reactant
Reaction Step One
Quantity
71 mL
Type
reactant
Reaction Step One
[Compound]
Name
fused potassium acetate
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.[C:8]([CH2:16][CH2:17][C:18]([OH:20])=[O:19])(=O)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(OC(=O)C)(=O)C>C(Cl)(Cl)Cl>[C:9]1([C:8]2[O:20][C:18](=[O:19])[C:17](=[CH:6][C:2]3[S:1][CH:5]=[CH:4][CH:3]=3)[CH:16]=2)[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
27.4 mL
Type
reactant
Smiles
S1C(=CC=C1)C=O
Name
Quantity
44.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CCC(=O)O
Name
Quantity
71 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
fused potassium acetate
Quantity
20.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The residue is stirred for 45 minutes in 40°-60° petroleum spirit
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
EXTRACTION
Type
EXTRACTION
Details
Extraction
WASH
Type
WASH
Details
the organic phase is washed with a decinormal sodium hydroxide solution, it
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC(C(O1)=O)=CC=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 45.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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